L-Ascorbic acid 2-phosphate magnesium

Description

inhibitor of ascorbate-2-sulfate sulfohydrolase from bovine live

Properties

IUPAC Name |

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13)/t2-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJPAVRNWPDMOR-ZAFYKAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945987 | |

| Record name | 2-O-Phosphonohex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-12-4, 109620-90-8 | |

| Record name | Ascorbic acid 2-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23313-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbate-2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Phosphonohex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ascorbic acid, 2-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Ascorbate-2-Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-ASCORBYL-2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX4PM7299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Physiochemical Properties of L-Ascorbic Acid 2-Phosphate Magnesium

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid 2-phosphate magnesium (APM), a stable derivative of Vitamin C, is a pivotal ingredient in pharmaceutical and cosmetic formulations. Its enhanced stability compared to L-ascorbic acid makes it a preferred choice for applications requiring sustained antioxidant activity. This guide provides a comprehensive overview of its core physiochemical properties, supported by available data and methodologies.

Core Physiochemical Data

The following table summarizes the key quantitative properties of this compound. It is important to note that some literature presents the molecular formula and weight for the anhydrous salt, while others specify the hydrated form. The most frequently cited chemical formula is C₁₂H₁₂Mg₃O₁₈P₂.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂Mg₃O₁₈P₂ or C₆H₉MgO₉P | [1][2][3] |

| Molecular Weight | ~579.08 g/mol (for C₁₂H₁₂Mg₃O₁₈P₂) or ~280.41 g/mol (for C₆H₉MgO₉P) | [3][4] |

| Appearance | White to slightly yellowish, odorless powder.[5] | [5] |

| Solubility | Soluble in water and dilute acids.[5][6] Insoluble in organic solvents like ethanol, ether, and chloroform.[5] One source specifies solubility in PBS (pH 7.2) as 1 mg/ml.[7] To aid dissolution, warming the aqueous solution to 40°C is effective.[6][8] | [5][6][7][8] |

| Stability | Highly stable in aqueous solutions, especially compared to L-ascorbic acid.[6][8] It is light-stable and oxygen-stable.[6][8] Studies show it retains over 95% of its potency in aqueous solution at 40°C.[6][8] It is stable at 80°C for up to 20 hours.[6] May discolor in formulations with a pH below 6, with optimal stability in the pH range of 6.0 - 7.0.[6] | [6][8] |

| Hygroscopicity | Hygroscopic.[5] | [5] |

| pKa | Potentiometric titrations have been used to study the complexing properties between Mg²⁺ and the L-ascorbic acid 2-phosphate ligand in aqueous solution.[9] However, specific pKa values for the magnesium salt are not readily available in the reviewed literature. | [9] |

Experimental Protocols

Detailed experimental protocols for determining the physiochemical properties of APM are often proprietary. However, based on established analytical techniques, the following methodologies are standard for characterizing such compounds.

1. Solubility Determination

A common method involves the equilibrium solubility assay.

-

Objective: To determine the concentration of APM at which a saturated solution is obtained in a specific solvent.

-

Methodology:

-

An excess amount of APM powder is added to a known volume of the solvent (e.g., deionized water, PBS) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of APM in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

2. Stability Analysis

Stability is often assessed by subjecting the compound to various stress conditions and monitoring its degradation over time.

-

Objective: To evaluate the stability of APM under different pH, temperature, and light conditions.

-

Methodology (using HPLC):

-

Prepare aqueous solutions of APM at different pH values (e.g., 4, 6, 7, 8).

-

Aliquots of these solutions are stored under various conditions:

-

Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Exposure to UV light.

-

Controlled room temperature (as a control).

-

-

At specified time points (e.g., 0, 24, 48, 72 hours), samples are withdrawn.

-

The concentration of the remaining APM in each sample is determined by HPLC.

-

The degradation rate can be calculated to determine the compound's half-life under each condition.

-

3. pKa Determination

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a substance.

-

Objective: To determine the pKa values of the acidic and basic functional groups in APM.

-

Methodology:

-

A solution of APM with a known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. A study on the structural characterization of APM in aqueous solution utilized potentiometric titrations with NaOH.[9]

-

Biological Conversion and Signaling

In biological systems, this compound serves as a pro-drug for L-ascorbic acid. It is enzymatically hydrolyzed by phosphatases, which are present in cell membranes, to release the active Vitamin C.[9] This slow enzymatic conversion is responsible for its long-acting effects.[9][10] The released ascorbic acid then participates in various cellular processes, including collagen synthesis and antioxidant defense.[11][12]

The process of enzymatic conversion is crucial for the biological activity of APM. This can be visualized as a straightforward workflow.

Caption: Enzymatic conversion of APM to active L-Ascorbic Acid.

References

- 1. specialchem.com [specialchem.com]

- 2. ases.in [ases.in]

- 3. l-ascorbic acid-2-phosphate magnesium salt | C6H9O9P.Mg | CID 54710612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Magnesium ascorbyl phosphate | 113170-55-1 [chemicalbook.com]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. caymanchem.com [caymanchem.com]

- 8. naturishshop.com [naturishshop.com]

- 9. sciensano.be [sciensano.be]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Magnesium Ascorbyl Phosphate (Explained + Products) [incidecoder.com]

- 12. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis and Purification of L-Ascorbic Acid 2-Phosphate Magnesium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Ascorbic Acid 2-Phosphate Magnesium (AP-Mg), a stable derivative of Vitamin C with significant applications in cell culture, cosmetics, and as a precursor for pharmaceutical agents. This document details the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

L-Ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor in various enzymatic reactions, including collagen synthesis. However, its inherent instability, particularly in aqueous solutions, limits its direct application in many formulations. L-Ascorbic Acid 2-Phosphate is a stable prodrug form of ascorbic acid, which, upon in-vivo enzymatic hydrolysis by phosphatases, releases the active Vitamin C. The magnesium salt of this phosphate (B84403) ester, this compound (AP-Mg), offers enhanced stability and bioavailability, making it a valuable compound in various scientific and commercial fields.[1][2]

This guide will focus on a common and effective synthetic route: the protection of L-ascorbic acid, followed by phosphorylation and subsequent conversion to the magnesium salt.

Synthesis Pathway

The synthesis of this compound is typically a multi-step process designed to selectively phosphorylate the C2 hydroxyl group of the ascorbic acid molecule. A widely employed strategy involves the protection of the more reactive C5 and C6 hydroxyl groups, followed by phosphorylation and deprotection.

Protection of L-Ascorbic Acid

To prevent unwanted side reactions during phosphorylation, the C5 and C6 hydroxyl groups of L-ascorbic acid are often protected as an acetal, most commonly with acetone (B3395972) to form 5,6-O-isopropylidene-L-ascorbic acid.

Phosphorylation

The protected 5,6-O-isopropylidene-L-ascorbic acid is then phosphorylated at the C2 position. A common phosphorylating agent for this reaction is phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Deprotection and Salt Formation

Following phosphorylation, the isopropylidene protecting group is removed under acidic conditions. The resulting L-ascorbic acid 2-phosphate is then converted to its magnesium salt by treatment with a suitable magnesium-containing base, such as magnesium oxide or magnesium hydroxide.[3]

References

- 1. CN1760199B - Method for preparing L-ascorbic acid-2-phosphate ester and salt - Google Patents [patents.google.com]

- 2. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]

- 3. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Magnesium: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of L-Ascorbic Acid 2-Phosphate Magnesium (APMg), a stable derivative of Vitamin C widely utilized in cell culture, cosmetics, and pharmaceutical research. This document delves into its molecular characteristics, stability profile under various conditions, and the analytical methodologies employed for its characterization.

Chemical Structure and Properties

This compound is a salt of the 2-phosphate ester of L-ascorbic acid. The phosphorylation at the C2 hydroxyl group of the ascorbic acid molecule imparts significant stability against oxidation compared to its parent compound, L-ascorbic acid.[1][2]

The precise structure of APMg in the solid state has been challenging to elucidate via single-crystal X-ray diffraction due to difficulties in obtaining suitable crystals.[3][4][5] However, its stoichiometric composition and the coordination of magnesium have been investigated using various analytical techniques.[3][4] Studies on the sodium salt (L-ascorbic acid 2-phosphate sodium, APNa) have provided insights into the probable coordination environment in the magnesium salt.[3][4][5] In aqueous solutions, APMg exists as a complex between magnesium ions and the L-ascorbic acid 2-phosphate ligand.[3]

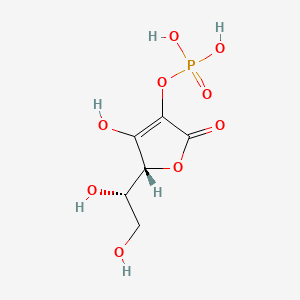

Below is a diagram representing the chemical structure of the L-Ascorbic acid 2-phosphate anion.

Caption: Chemical structure of the L-Ascorbic acid 2-phosphate anion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt | [6] |

| Synonyms | AA2P, Ascorbyl PM, Phospitan C | [6][7] |

| Molecular Formula | C₆H₆O₉P · 1.5Mg | [6] |

| Molecular Weight | ~289.5 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥95% | [6][7] |

| UV/Vis. λmax | 259 nm | [6][7] |

| Solubility in PBS (pH 7.2) | ~1 mg/mL | [6] |

| Solubility in Water | 50 mg/mL |

Stability Profile

The primary advantage of APMg over L-ascorbic acid is its enhanced stability. Phosphorylation protects the enediol system of ascorbic acid from oxidative degradation.

Solid-State Stability

In its solid, crystalline form, APMg exhibits excellent stability. When stored under appropriate conditions, it remains stable for extended periods.

Table 2: Solid-State Stability of this compound

| Storage Condition | Stability Duration | Reference |

| -20°C | ≥ 2 years | [6] |

| -20°C | ≥ 4 years | [7] |

Solution Stability

The stability of APMg in aqueous solutions is a critical factor for its application in cell culture media and cosmetic formulations. While significantly more stable than L-ascorbic acid, its stability in solution is influenced by temperature.

Table 3: Aqueous Solution Stability of this compound

| Storage Condition | Duration | Remaining Activity | Reference |

| Aqueous Solution (general) | > 1 day | Not recommended for storage | [6] |

| Stock solution at 37°C | 1 week | ~85% | |

| Stock solution at 5°C | 4 weeks | ~80% | |

| Stock solution at 5°C | 1 month | ~80% |

Experimental Protocols

The characterization and quality control of APMg involve various analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

A selective RP-LC method has been developed and validated for the quality control of APMg.[8][9] This method is crucial for identifying and quantifying impurities, which may include ethylation derivatives of open-ring APMg products and other phosphorylated derivatives of ascorbic acid.[8][9]

Experimental Parameters:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol).

-

Detection Wavelength: 210 nm for the analysis of impurities.[8][9]

-

Quantification: Purity and impurity levels are determined by comparing peak areas to a reference standard of known concentration. A mass balance analysis can be performed using quantitative nuclear magnetic resonance (qNMR) spectroscopy for comprehensive characterization.[8][9]

Caption: A generalized workflow for the analysis of APMg using RP-HPLC.

Potentiometric Titration for Determination of Complexation Properties

Potentiometric titration can be employed to study the complexing properties of the L-ascorbic acid 2-phosphate ligand with magnesium ions in an aqueous solution.[3]

Experimental Parameters:

-

Apparatus: A calibrated pH meter with a suitable electrode.

-

Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH).[3]

-

Sample Solution: A solution of APMg of known concentration, prepared in a medium of controlled ionic strength (e.g., 0.2 mol/L NaCl).[3]

-

Procedure: The sample solution is titrated with the strong base at a constant temperature (e.g., 21.5 ± 0.1 °C).[3] The pH is recorded after each addition of the titrant.

-

Data Analysis: The protonation constants of the ligand and the stability constants of the magnesium complexes are calculated from the titration curves using appropriate software.[3]

Mechanism of Action in Biological Systems

In biological applications, particularly in cell culture, APMg serves as a stable precursor to L-ascorbic acid. It is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid.[3][4] L-ascorbic acid is an essential cofactor for various enzymes, including prolyl and lysyl hydroxylases, which are critical for collagen synthesis.[6] This mechanism of action underlies its use in promoting cell growth, differentiation, and extracellular matrix formation.[6][7]

Caption: Logical pathway of APMg's action in promoting collagen synthesis.

This guide provides a foundational understanding of the chemical structure and stability of this compound. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.

References

- 1. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. sciensano.be [sciensano.be]

- 4. researchgate.net [researchgate.net]

- 5. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The In Vitro Efficacy of L-Ascorbic Acid 2-Phosphate Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid 2-phosphate magnesium (APM) is a stable derivative of L-ascorbic acid (Vitamin C) that has garnered significant interest in biomedical research and development. Its enhanced stability in aqueous solutions compared to its parent molecule makes it an invaluable tool for long-term in vitro studies. This technical guide elucidates the core mechanisms of action of APM in vitro, focusing on its role in collagen synthesis, osteogenic differentiation, and its antioxidant and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to offer a comprehensive resource for the scientific community.

Introduction

L-ascorbic acid is a critical water-soluble vitamin that plays a pivotal role in numerous physiological processes. However, its inherent instability in culture media, where it is readily oxidized, presents a significant challenge for in vitro research.[1][2] this compound is a long-acting derivative designed to overcome this limitation.[3][4] Once introduced into a cellular environment, APM is intracellularly hydrolyzed by phosphatases to release active L-ascorbic acid, ensuring a sustained and localized effect.[5] This guide will delve into the established in vitro mechanisms of APM, providing a foundational understanding for its application in cell culture and tissue engineering.

Core Mechanisms of Action

Stimulation of Collagen Synthesis

A primary and well-documented function of L-ascorbic acid is its essential role as a cofactor in the enzymatic hydroxylation of proline and lysine (B10760008) residues during collagen biosynthesis.[6] This post-translational modification is crucial for the proper folding and stability of the collagen triple helix. APM effectively stimulates collagen synthesis in a variety of cell types, including dermal and gingival fibroblasts.[1][7][8] Studies have shown that APM is equivalent to L-ascorbic acid in its ability to stimulate collagen synthesis in dermal fibroblasts.[2][7]

The proposed mechanism involves the intracellular conversion of APM to ascorbic acid, which then acts as a cofactor for prolyl and lysyl hydroxylases. This enzymatic activity is essential for the formation of a stable extracellular matrix.[6]

Experimental Workflow: Assessment of Collagen Synthesis

Caption: Workflow for evaluating the effect of APM on collagen synthesis.

Promotion of Osteogenic Differentiation

APM is widely utilized as a supplement in culture media to induce the differentiation of various stem cells into osteoblasts.[3][4] It has been shown to significantly stimulate the growth and differentiation of human osteoblast-like cells.[6][9] The key markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and the expression of the transcription factor Runx2, are upregulated in the presence of APM.[3][10]

The mechanism is linked to the stimulation of collagen synthesis, which is a prerequisite for the formation of a mineralized extracellular matrix, a hallmark of bone tissue.[6] Furthermore, a direct signaling pathway involving Calcium/Calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) has been identified. APM directly binds to and activates CaMKIIα, which in turn activates the ERK1/2 and CREB signaling cascades, leading to an increase in C-FOS expression, a key regulator of osteoblast differentiation.[11]

Signaling Pathway: APM-Induced Osteogenesis

Caption: CaMKII signaling pathway activated by APM in osteoblasts.

Antioxidant and Anti-inflammatory Effects

In vitro studies have demonstrated the capacity of APM to mitigate oxidative stress and inflammation. In human gingival fibroblasts, APM was shown to decrease intracellular reactive oxygen species (ROS) induced by hydrogen peroxide.[8] This antioxidant activity contributes to a reduction in cellular damage.[8]

Furthermore, APM can inhibit the production of the pro-inflammatory cytokine interleukin-8 (IL-8) that is induced by tumor necrosis factor-alpha (TNF-α).[8] This effect is also attributed to the suppression of intracellular ROS.[8] These findings suggest a protective role for APM in inflammatory conditions.

Quantitative Data Summary

| Cell Type | Parameter Measured | Concentration of APM | Result | Reference |

| Human Dermal Fibroblasts | Collagen Synthesis | Not specified | Equivalent to L-Ascorbic Acid | [1][2][7] |

| Human Gingival Fibroblasts | Intracellular Ascorbic Acid | Not specified | Remarkably and continuously enhanced | [8] |

| Human Gingival Fibroblasts | Type 1 Collagen Synthesis | Not specified | Promoted | [8] |

| Human Gingival Fibroblasts | H₂O₂-induced intracellular ROS | Not specified | Suppressed | [8] |

| Human Gingival Fibroblasts | TNF-α-induced Interleukin-8 | Not specified | Inhibited | [8] |

| Human Osteoblast-like cells (MG-63) | Cell Growth | 0.25 to 1 mM | Significantly stimulated | [6][9] |

| Human Osteoblast-like cells (MG-63) | Alkaline Phosphatase (ALP) Activity | 0.25 to 1 mM | Increased | [6][9] |

| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 µM - 250 µM | Effective induction | [3] |

| Human Adipose Stem Cells (hASCs) | Runx2 Expression and ALP Activity | 150 µM and 250 µM | Highest levels achieved | [3] |

| Human Melanoma Cells | Melanin Formation | Not specified | Suppressed | [12] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human dermal fibroblasts, human gingival fibroblasts, human osteoblast-like cells (e.g., MG-63), or human adipose-derived stem cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other suitable basal media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: this compound is added to the culture medium at the desired final concentration. Due to its stability, daily supplementation is not required, unlike with L-ascorbic acid.[1][2]

Assessment of Collagen Synthesis

-

ELISA: Type I collagen protein levels in cell culture supernatants or cell lysates are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Real-time RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression of the collagen type I alpha 1 chain (COL1A1) gene is quantified by real-time RT-PCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Evaluation of Osteogenic Differentiation

-

Alkaline Phosphatase (ALP) Activity Assay: Cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay that detects the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol. The activity is typically normalized to the total protein content.

-

Alizarin Red S Staining: To visualize mineralization, cultured cells are fixed and stained with Alizarin Red S, which binds to calcium deposits, staining them red.

-

von Kossa Staining: This method is also used to detect mineralization. Fixed cells are treated with silver nitrate, which is reduced by the phosphate in calcium phosphate deposits, resulting in black staining.

-

Real-time RT-PCR: The mRNA expression of osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN), is quantified.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometry.

Quantification of Interleukin-8 (IL-8)

-

ELISA: The concentration of IL-8 in the cell culture supernatant is determined using a specific ELISA kit following the manufacturer's protocol.

Conclusion

This compound is a highly stable and effective precursor of L-ascorbic acid for in vitro applications. Its primary mechanisms of action revolve around the potentiation of collagen synthesis and the induction of osteogenic differentiation, making it an indispensable reagent in tissue engineering and regenerative medicine research. Furthermore, its antioxidant and anti-inflammatory properties broaden its potential therapeutic applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize APM in their experimental designs. The elucidation of specific signaling pathways, such as the CaMKII pathway in osteogenesis, opens new avenues for investigating the intricate cellular responses to this versatile compound.

References

- 1. Regulation of Collagen Synthesis in Human Dermal Fibroblasts by the Sodium and Magnesium Salts of Ascorbyl-2-Phosphate | CoLab [colab.ws]

- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]

- 6. researchmap.jp [researchmap.jp]

- 7. karger.com [karger.com]

- 8. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Magnesium Ascorbyl Phosphate Promotes Bone Formation Via CaMKII Signaling [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Application of L-Ascorbic Acid 2-Phosphate Magnesium in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid 2-phosphate magnesium (Mg-AsP), a stable derivative of Vitamin C, is a critical supplement in cell culture, offering prolonged biological activity essential for various cellular processes. Unlike L-ascorbic acid, which is prone to rapid oxidation in aqueous solutions, Mg-AsP provides a consistent and reliable source of ascorbate (B8700270), crucial for applications ranging from stem cell differentiation to collagen synthesis studies.[1][2][3][4] This guide provides an in-depth analysis of its solubility, stability, and practical application in standard culture media.

Physicochemical Properties and Solubility

This compound is the sesquimagnesium salt hydrate (B1144303) of L-ascorbic acid 2-phosphate.[1] This phosphorylation at the 2-position of the ascorbic acid ring protects the molecule from oxidation, rendering it significantly more stable in solution than its parent compound.[5] Upon introduction to the culture environment, cellular phosphatases hydrolyze the phosphate (B84403) group, releasing active L-ascorbic acid into the cell.

Quantitative Solubility Data

The solubility of Mg-AsP is highly dependent on the solvent and its pH. While specific solubility data in complex cell culture media like DMEM or RPMI-1640 is not extensively published, its solubility in fundamental aqueous solutions provides a strong baseline for its application.

| Solvent | pH | Reported Solubility |

| Water | Not Specified | 50 mg/mL |

| Water | Not Specified | 154 g/L (~154 mg/mL)[6] |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~1 mg/mL[3][7] |

Note: The discrepancy in reported water solubility may be due to differences in the specific salt form (e.g., degree of hydration) or analytical methodology. The lower solubility in PBS is expected due to the common ion effect and the presence of other salts.

Factors Influencing Stability in Culture Media

The primary advantage of Mg-AsP is its stability. However, several factors can influence its longevity and efficacy in solution:

-

Temperature: Stock solutions are stable for extended periods when stored at -20°C.[2][7] In media at 37°C, it retains approximately 85% of its activity after one week, which is a significant improvement over L-ascorbic acid.

-

pH: The compound is most stable in solutions with a neutral to slightly alkaline pH. It may discolor in acidic conditions (pH < 6).[6] Standard culture media, typically buffered between pH 7.2 and 7.4, are ideal for maintaining its stability.

-

Media Composition: While basal media components have a minor effect, the presence of high concentrations of certain divalent cations could potentially lead to precipitation over time. It is recommended to observe the medium for any signs of precipitation after supplementation.

Experimental Protocols & Workflow

Proper handling and preparation are crucial for the effective use of Mg-AsP in cell culture.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a sterile, concentrated stock solution for routine supplementation of culture media.

Materials:

-

This compound salt (powder)[7]

-

Sterile tissue culture grade water or PBS (pH 7.2)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Syringes

-

Sterile microcentrifuge tubes for aliquots

Methodology:

-

Weigh the desired amount of Mg-AsP powder in a sterile conical tube. To prepare a 50 mg/mL stock, weigh 500 mg of Mg-AsP.

-

Add a corresponding volume of sterile water or PBS to achieve the target concentration (e.g., add 10 mL of water to the 500 mg of powder).

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to light yellow.

-

Draw the solution into a sterile syringe.

-

Attach the 0.22 µm syringe filter to the syringe tip.

-

Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting. This step is critical as the solution should not be autoclaved.[5]

-

Store the aliquots at -20°C. The powder form is stable for years at this temperature, and properly stored aliquots are stable for months.[2][7]

Protocol 2: Supplementation of Cell Culture Medium

Methodology:

-

Thaw a frozen aliquot of the Mg-AsP stock solution.

-

Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. Common working concentrations range from 50 µg/mL to 250 µg/mL, depending on the cell type and application (e.g., osteogenic differentiation).[2][3]

-

For example, to achieve a final concentration of 100 µg/mL in 50 mL of medium, add 100 µL of a 50 mg/mL stock solution.

-

Gently mix the medium after supplementation. The medium is now ready for use.

Experimental Workflow Diagram

Caption: Workflow for preparing and using Mg-AsP in cell culture.

Mechanism of Action in Collagen Synthesis

Mg-AsP serves as a pro-drug, delivering ascorbate that acts as an essential cofactor for prolyl and lysyl hydroxylases. These enzymes are critical for the post-translational hydroxylation of proline and lysine (B10760008) residues in pro-collagen, a necessary step for the formation of stable, triple-helix collagen molecules.[5]

Signaling and Biosynthetic Pathway

Caption: Mechanism of Mg-AsP in promoting collagen synthesis.

References

- 1. Magnesium Ascorbyl Phosphate, 1713265-25-8, High-Purity, A8960, Sigma-Aldrich [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. himedialabs.com [himedialabs.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Beyond the Scaffold: Unveiling the Diverse Biological Functions of L-Ascorbic Acid 2-Phosphate Magnesium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate magnesium (Mg-AsA-2P) is a stable derivative of ascorbic acid (Vitamin C) that has garnered significant attention in biomedical research. While its role as a co-factor in collagen synthesis is well-established, a growing body of evidence reveals a multitude of other biological functions critical to cellular health, differentiation, and response to stimuli. This technical guide delves into the multifaceted activities of Mg-AsA-2P beyond its traditional application, providing researchers, scientists, and drug development professionals with an in-depth understanding of its potential in various therapeutic areas. We will explore its potent antioxidant properties, its influence on cell proliferation and differentiation across various lineages, its role in modulating the immune response, and its impact on gene expression. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.

Core Biological Functions of this compound

Potent Antioxidant Activity

Mg-AsA-2P serves as a robust antioxidant by effectively scavenging reactive oxygen species (ROS), thereby mitigating cellular damage. Unlike its unstable parent molecule, L-ascorbic acid, Mg-AsA-2P provides a sustained release of ascorbic acid intracellularly, ensuring prolonged antioxidant protection.

Quantitative Data on Antioxidant Effects

| Cell Type | Treatment | Assay | Result | Reference |

| Human Gingival Fibroblasts | Mg-AsA-2P | DCFH-DA Assay for intracellular ROS | Decreased H₂O₂-induced intracellular ROS | [1] |

| Human Gingival Fibroblasts | Mg-AsA-2P | Calcein-AM Assay for cell viability | Decreased H₂O₂-induced cell damage | [1] |

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol outlines the general steps for quantifying intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate overnight. For suspension cells, prepare a sufficient quantity for use in the assay.

-

Treatment: Treat the cells with the desired concentrations of Mg-AsA-2P or controls for the specified duration.

-

Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes.

-

Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.

-

Data Analysis: The intracellular ROS level is proportional to the fluorescence intensity. Results can be expressed as fold change relative to the control group.

Caption: Mg-AsA-2P promotes osteoblast differentiation via Runx2.

Mg-AsA-2P is crucial for maintaining the proliferative capacity and undifferentiated state ("stemness") of various stem cell populations, including human adipose-derived stem cells (hADSCs) and bone marrow-derived mesenchymal stem cells (BMSCs).

Quantitative Data on Stem Cell Proliferation

| Cell Type | Treatment Concentration | Parameter Measured | Result | Reference |

| Human Adipose-Derived Stem Cells | 75 µg/mL | Population Doubling Time | Fastest doubling time | [2] |

| Human Adipose-Derived Stem Cells | 1, 3, 6 µg/mL | Proliferation | 6 µg/mL promoted proliferation | [3] |

| Bone Marrow-Derived Mesenchymal Stem Cells | Not specified (co-treatment with FGF-2) | Cell Accumulation (2-month culture) | Increased accumulation rate | [4] |

Experimental Protocol: Real-Time RT-PCR for Runx2 Gene Expression

This protocol details the steps for quantifying the expression of the osteogenic transcription factor Runx2.

-

RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the Runx2 gene. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Logical Relationship in Maintaining Stemness

Caption: Mg-AsA-2P and FGF-2 synergistically maintain BMSC "stemness".

Immunomodulatory Effects

Mg-AsA-2P exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Quantitative Data on Immune Modulation

| Cell Type | Treatment | Parameter Measured | Result | Reference |

| Human Gingival Fibroblasts | Mg-AsA-2P | TNF-α-induced Interleukin-8 (IL-8) Production | Inhibited IL-8 production | [1] |

Experimental Protocol: ELISA for Interleukin-8 (IL-8)

This protocol provides a general outline for quantifying IL-8 levels in cell culture supernatants using a sandwich ELISA.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-8 and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Wash the plate and add cell culture supernatants and IL-8 standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-8. Incubate for 1 hour.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Color Development: Incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄), which will turn the color to yellow.

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Determine the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Conclusion

The biological activities of this compound extend far beyond its role in collagen synthesis. Its capacity to act as a sustained-release antioxidant, a potent regulator of cell differentiation and proliferation, and an immunomodulatory agent underscores its significant potential in diverse fields of research and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this versatile molecule. As research continues to unravel the intricate molecular mechanisms governed by Mg-AsA-2P, its importance in regenerative medicine, immunology, and the development of novel therapeutic strategies is set to expand.

References

- 1. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maejournal.com [maejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Profile of L-Ascorbic Acid 2-Phosphate Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C) is a cornerstone of antioxidant and anti-aging technology. However, its inherent instability has driven the development of more robust derivatives. This technical guide provides an in-depth exploration of L-Ascorbic acid 2-phosphate magnesium (MAP), a highly stable and efficacious Vitamin C derivative. We delve into its discovery, history, synthesis, and physicochemical properties. The guide further presents a comprehensive analysis of its biological activity, supported by quantitative data on stability and efficacy in comparison to other derivatives. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are provided, alongside visualizations of its metabolic pathway and experimental workflows, to equip researchers and drug development professionals with a thorough understanding of this important molecule.

Introduction: The Quest for a Stable Vitamin C

L-Ascorbic acid is a potent antioxidant and a critical cofactor in collagen synthesis, making it a highly sought-after ingredient in dermatological and pharmaceutical formulations.[1] However, its utility is significantly hampered by its rapid degradation upon exposure to light, air, and heat.[2][3] This instability not only diminishes its efficacy but can also lead to discoloration of products.[3] To overcome these limitations, researchers have focused on developing stable derivatives of ascorbic acid.[1][2] These derivatives are designed to be less susceptible to oxidation while retaining the biological benefits of the parent molecule upon application to the skin, where they are converted to active L-ascorbic acid by endogenous enzymes.[1][4] Among these, this compound has emerged as a particularly promising compound due to its superior stability and proven biological efficacy.[5][6]

Discovery and History: A Leap in Vitamin C Technology

The development of ascorbyl phosphates represents a significant milestone in the evolution of Vitamin C for topical applications. The primary challenge with L-ascorbic acid was its unstable enediol group, which is prone to oxidation.[7] By substituting a phosphate (B84403) group at the 2-position of the ascorbic acid molecule, a stable ester was created.[7] This modification protects the vulnerable part of the molecule from degradation.[7] The magnesium salt of this phosphate ester, this compound, was found to be not only highly stable in aqueous solutions but also readily bioavailable to skin cells.[2][8] Upon absorption, cellular phosphatases efficiently cleave the phosphate group, releasing L-ascorbic acid to exert its biological effects.[4][9] This "pro-drug" approach ensures a sustained release of active Vitamin C within the skin, enhancing its therapeutic and cosmetic benefits.[10]

Physicochemical Properties

This compound is a white to off-white, odorless powder.[11] It is a water-soluble derivative of Vitamin C.[12]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂Mg₃O₁₈P₂ | [12] |

| Molecular Weight | 579.07 g/mol | [10] |

| Appearance | White to off-white powder | [11] |

| Solubility | Soluble in water | [12] |

| Stability | Highly stable in aqueous solutions at neutral pH | [2][8] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the phosphorylation of L-ascorbic acid, typically using a protecting group strategy to ensure regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Ascorbic Acid

-

Oleum (B3057394) (24%)

-

Phosphorus oxychloride (POCl₃)

-

Tertiary amine (e.g., Pyridine)

-

Potassium hydroxide (B78521) (KOH)

-

Magnesium compound (e.g., Magnesium chloride)

-

Lower primary alkanol (e.g., Ethanol) or acetone for precipitation

Procedure:

-

Protection of L-Ascorbic Acid: L-ascorbic acid is first reacted with acetone in the presence of oleum at a low temperature (e.g., -10°C to 0°C) to form 5,6-isopropylidene-L-ascorbic acid. This step protects the hydroxyl groups at the 5 and 6 positions. The resulting crystals are filtered and collected.

-

Phosphorylation: The protected ascorbic acid is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine in an aqueous solvent at a controlled temperature (e.g., -10°C to 25°C). The pH of the reaction mixture is maintained between 8 and 13.5 using a base like potassium hydroxide (KOH).

-

Formation of the Magnesium Salt: An aqueous solution of a magnesium compound is added to the reaction mixture. This leads to the formation of the potassium magnesium L-ascorbate 2-phosphate salt.

-

Purification: The crystalline potassium magnesium salt is separated by filtration. The filtrate is then concentrated, and a lower primary alkanol or acetone is added to precipitate out potassium chloride (KCl). After removing the KCl, the this compound is isolated from the solution.

This is a generalized protocol based on patent literature. Specific reaction conditions and purification steps may vary.

Stability of this compound

The primary advantage of this compound is its enhanced stability compared to L-ascorbic acid.

| Condition | This compound (MAP) | L-Ascorbic Acid (L-AA) | Other Derivatives | Reference |

| Aqueous Solution (Room Temp, 60 days) | >90% recovered | ~35% recovered | Ascorbyl Palmitate: ~75% recovered | [7] |

| Aqueous Solution (Neutral pH) | Stable | Unstable (half-life of ~7 hours) | Sodium Ascorbyl Phosphate: Stable | [8] |

| O/W Emulsion (40°C, 4 weeks) | More stable than L-AA | Less stable than MAP and SAP | Sodium Ascorbyl Phosphate (SAP): More stable than MAP | [13] |

| Stock Solution (5°C, 4 weeks) | ~80% active | Not specified | Not specified | [14] |

| In Media (37°C, 1 week) | ~85% active | Not specified | Not specified | [14] |

Biological Activity and Efficacy

This compound demonstrates a range of biological activities that are beneficial for skin health and are valuable in cell culture applications.

Collagen Synthesis

This compound is a potent stimulator of collagen synthesis in dermal fibroblasts.[8][15]

| Parameter | Result | Reference |

| Comparison to L-Ascorbic Acid | Equivalent in stimulating collagen synthesis | [2][8] |

| Comparison to Sodium Ascorbyl Phosphate | Sodium salt required a tenfold greater concentration for the same effect | [2][8] |

| Dose-Response (0.1-1.0 mM in fibroblasts) | 2-fold increase in collagen synthesis over 3 weeks | [15] |

Antioxidant Activity

While L-Ascorbic acid 2-phosphate itself does not have direct antioxidant activity, it serves as a stable precursor that delivers L-ascorbic acid into the skin, which then acts as a powerful antioxidant to neutralize free radicals.[10] Theoretical studies using density functional theory suggest that the antioxidant capacity of Vitamin C derivatives is slightly decreased compared to pure L-ascorbic acid, a trade-off for increased stability.[16][17]

Depigmenting Effects

This compound has been shown to inhibit melanogenesis in vitro and in vivo, making it an effective agent for treating hyperpigmentation.[18] A clinical study using a 10% MAP cream showed a significant lightening effect in 19 out of 34 patients with chloasma or senile freckles.[18]

Cellular Proliferation

In human skin fibroblasts, this compound has been shown to stimulate cell growth.[15] At concentrations of 0.1-1.0 mM, it led to a 4-fold increase in cell growth over a 3-week period.[15]

Pharmacokinetics and Metabolism

Upon topical application, this compound penetrates the skin and is metabolized by endogenous enzymes to release active L-ascorbic acid.

Skin Penetration

A study on the percutaneous absorption of a 10% this compound cream in human skin demonstrated that it is absorbed into the epidermis, with 1.6% of the applied amount remaining in the epidermis after 48 hours.[18]

Enzymatic Conversion

The conversion of this compound to L-ascorbic acid is a critical step for its biological activity. This process is catalyzed by phosphatases present in skin cells.[4]

Caption: Enzymatic conversion of MAP to L-Ascorbic Acid in skin cells.

Experimental Protocols

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Chromatographic Conditions:

-

Column: Inertsil ODS-3 (4.6 x 150 mm) or a zwitterionic HILIC column.[19]

-

Mobile Phase: A mixture of 0.02 M phosphate buffer and methanol (B129727) (85:15, v/v) adjusted to pH 2.3 with phosphoric acid. Alternatively, 15 mM KH₂PO₄ buffer (pH 2.5 with HCl) and acetonitrile (B52724) (30:70, v/v) for HILIC.[1][19]

-

Sample Preparation: Dilute the sample in a suitable solvent mixture, such as tetrahydrofuran (B95107) and 0.3 M phosphate buffer (pH 4) (3:7).[7]

Caption: General workflow for HPLC analysis of MAP.

In Vitro Collagen Synthesis Assay

Objective: To assess the effect of this compound on collagen production by human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

This compound

-

L-Ascorbic acid (positive control)

-

Collagen Type I ELISA kit

-

Reagents for RNA extraction and real-time RT-PCR

Procedure:

-

Cell Culture: Culture human dermal fibroblasts in a suitable medium.

-

Treatment: Incubate the cells with varying concentrations of this compound or L-ascorbic acid for a specified period (e.g., 24-72 hours).

-

Collagen Protein Quantification (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted Collagen Type I using an ELISA kit according to the manufacturer's instructions.

-

-

Collagen mRNA Expression (RT-PCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of the COL1A1 gene using real-time PCR with specific primers. Normalize the results to a housekeeping gene.[20]

-

Signaling Pathways

While the precise signaling pathways are still under investigation, it is known that ascorbic acid is a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen. By providing a sustained source of intracellular ascorbic acid, this compound supports these enzymatic activities, leading to increased collagen production. In the context of osteogenic differentiation, this compound has been shown to increase the expression of Runx2, a key transcription factor for bone formation.[21][22]

Caption: Known biological targets of MAP-derived L-Ascorbic Acid.

Conclusion

This compound stands out as a superior derivative of Vitamin C for pharmaceutical and cosmetic applications. Its enhanced stability overcomes the primary drawback of L-ascorbic acid, while its efficient enzymatic conversion in the skin ensures high bioavailability and efficacy. The robust scientific evidence supporting its role in stimulating collagen synthesis, reducing hyperpigmentation, and promoting cell proliferation makes it a valuable ingredient for researchers and drug development professionals. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of innovative products harnessing the benefits of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Application of Trisodium Ascorbyl 6-Palmitate 2-Phosphate Actively Supplies Ascorbate to Skin Cells in an Ascorbate Transporter-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. guinama.com [guinama.com]

- 12. specialchem.com [specialchem.com]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. 抗坏血酸磷酸酯镁 倍半镁盐 水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchmap.jp [researchmap.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Magnesium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate magnesium (Mg-AsA2P) is a highly stable derivative of L-Ascorbic acid (Vitamin C) utilized extensively in cell culture applications.[1][2] Unlike L-Ascorbic acid, which is prone to rapid oxidation and degradation in culture media, Mg-AsA2P offers prolonged biological activity, ensuring consistent and reproducible results.[3][4] Once inside the cell, it is hydrolyzed by endogenous phosphatases to release active L-Ascorbic acid.[5] These application notes provide detailed protocols for the use of Mg-AsA2P in various cell culture contexts, including stem cell differentiation, collagen synthesis, and general cell proliferation.

Key Applications and Quantitative Data

Mg-AsA2P serves as a crucial supplement in cell culture for several applications, primarily due to its role as a co-factor in collagen synthesis and its antioxidant properties.[5][6]

| Application | Cell Type | Recommended Concentration | Expected Outcome |

| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs), Adipose-Derived Stem Cells (ADSCs) | 50 - 250 µM | Increased alkaline phosphatase (ALP) activity, enhanced expression of osteogenic markers (e.g., RUNX2), and robust matrix mineralization.[6][7] |

| Collagen Synthesis | Fibroblasts, Tenocytes, Chondrocytes | 100 µM - 1.0 mM | Increased expression of collagen I and other extracellular matrix (ECM) proteins, leading to the formation of a three-dimensional, tissue-like structure. |

| Cell Proliferation & Viability | Human Corneal Endothelial Cells, Embryonic Stem Cells (ESCs), MSCs | 50 - 500 µM | Enhanced cell growth, increased replicative lifespan, and improved survival, particularly in serum-free or stressful culture conditions.[6][7] |

| Maintaining Stemness | Bone Marrow-Derived MSCs (BM-MSCs) | 100 µM (in combination with FGF-2) | Preservation of multipotency and differentiation potential during long-term culture.[8] |

| Antioxidant & Cytoprotection | Human Gingival Fibroblasts | Not specified | Reduction of intracellular reactive oxygen species (ROS) and protection against oxidative stress-induced cell damage.[9] |

Signaling Pathways and Mechanisms of Action

Collagen Synthesis Pathway

L-Ascorbic acid, released from Mg-AsA2P, is an essential co-factor for prolyl and lysyl hydroxylases. These enzymes are critical for the post-translational modification and subsequent stable triple-helix formation of procollagen. This process is fundamental for the secretion and deposition of mature collagen fibers, forming the extracellular matrix.

Caption: Intracellular conversion of Mg-AsA2P and its role in collagen synthesis.

Antioxidant Activity and Cytoprotection

L-Ascorbic acid is a potent antioxidant that can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to lipids, proteins, and DNA. This is particularly important in high-stress culture environments or for sensitive cell types.

Caption: Antioxidant mechanism of L-Ascorbic acid derived from Mg-AsA2P.

Experimental Protocols

1. Preparation of Mg-AsA2P Stock Solution

-

Materials:

-

This compound salt (powder)

-

Sterile phosphate-buffered saline (PBS) or cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filter (0.22 µm)

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Mg-AsA2P powder.

-

Dissolve the powder in sterile PBS or cell culture grade water to a concentration of 100 mM. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[10]

-

Gently vortex until the powder is completely dissolved. The solution should be clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

2. Supplementation of Cell Culture Medium

Caption: Workflow for supplementing cell culture medium with Mg-AsA2P.

-

Procedure:

-

Thaw an aliquot of the Mg-AsA2P stock solution at room temperature or in a 37°C water bath.

-

Pre-warm the basal cell culture medium to 37°C.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium. For example, to make 100 mL of medium with a final concentration of 100 µM, add 100 µL of the 100 mM stock solution.

-

Aseptically add the calculated volume of the Mg-AsA2P stock solution to the pre-warmed medium.

-

Gently mix the supplemented medium by swirling or inverting the bottle. Avoid vigorous shaking to prevent protein denaturation.

-

The supplemented medium is now ready for use. Due to the stability of Mg-AsA2P, the medium can be prepared in larger batches and stored at 4°C for several weeks.

-

3. Protocol for Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

-

Materials:

-

Human Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

-

Basal medium (e.g., DMEM, α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Alpha-MEM may already contain L-ascorbic acid, which should be taken into account.[3]

-

Osteogenic induction supplements:

-

Dexamethasone (100 nM final concentration)

-

β-glycerophosphate (10 mM final concentration)

-

Mg-AsA2P stock solution (100 mM)

-

-

-

Procedure:

-

Culture MSCs in basal medium until they reach 80-90% confluency.

-

Prepare the osteogenic induction medium by supplementing the basal medium with dexamethasone, β-glycerophosphate, and Mg-AsA2P (to a final concentration of 50-250 µM).

-

Aspirate the basal medium from the confluent MSCs and wash once with sterile PBS.

-

Add the osteogenic induction medium to the cells.

-

Culture the cells for 14-21 days, replacing the osteogenic induction medium every 2-3 days.

-

Assess osteogenic differentiation by staining for alkaline phosphatase (ALP) activity (early marker) or with Alizarin Red S to visualize calcium deposits (late marker).

-

Stability and Handling

Mg-AsA2P is significantly more stable than L-Ascorbic acid in solution.[3] The lyophilized powder is stable for at least 6 months when stored at -20°C.[11] Reconstituted stock solutions in PBS (pH 7.2) can be stored at -20°C for extended periods. It is recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting

-

Low cell proliferation: Ensure the correct concentration of Mg-AsA2P is used. While generally non-toxic at effective concentrations, excessively high levels may impact cell health. Also, confirm the viability of the stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.

-

Poor differentiation: The efficiency of differentiation can be cell-type and donor-dependent. Optimize the concentration of all induction supplements (dexamethasone, β-glycerophosphate, and Mg-AsA2P) for your specific cell line. Ensure the basal medium supports osteogenic differentiation.

-

Precipitate in the medium: This is uncommon with Mg-AsA2P but can occur with other supplements. Ensure all components are fully dissolved before adding to the medium. If a precipitate forms, prepare fresh medium.

These protocols and guidelines provide a comprehensive framework for the successful application of this compound in a variety of cell culture experiments. For specific cell types or novel applications, further optimization of concentrations and incubation times may be necessary.

References

- 1. sciensano.be [sciensano.be]

- 2. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. usbio.net [usbio.net]

Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Magnesium in Mesenchymal Stem Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate magnesium (Asc-2P) is a stable derivative of Vitamin C, an essential supplement in mesenchymal stem cell (MSC) culture. Due to the inability of MSCs to synthesize their own ascorbic acid, supplementation is critical for various cellular processes. Asc-2P offers superior stability in culture media compared to L-ascorbic acid, ensuring a consistent and prolonged supply for optimal cell growth and differentiation. These application notes provide a comprehensive overview of the multifaceted roles of Asc-2P in MSC culture, including its impact on proliferation, and trilineage differentiation (osteogenesis, chondrogenesis, and adipogenesis). Detailed protocols for the preparation and application of Asc-2P are provided, along with a summary of its mechanisms of action.

Key Applications of this compound in MSC Culture

-

Enhanced Proliferation and Maintenance of Stemness: Asc-2P promotes the proliferation of MSCs, increasing cell yields for research and therapeutic applications.[1][2][3] It also helps in maintaining the "stemness" of MSCs during long-term culture by preserving their differentiation potential.[4][5]

-

Promotion of Osteogenic Differentiation: Asc-2P is a crucial component of osteogenic differentiation media, stimulating the synthesis of collagen, a key component of the bone extracellular matrix.[2][6][7] It upregulates the expression of osteogenic markers and enhances mineralization.[8][9]

-

Support of Chondrogenic Differentiation: Asc-2P facilitates chondrogenesis by promoting the production of type II collagen and glycosaminoglycans, essential components of cartilage.[10][11]

-

Modulation of Adipogenic Differentiation: The effect of Asc-2P on adipogenesis can be context-dependent. Some studies indicate that it can enhance adipogenic conversion, particularly when administered during the propagation phase.[12] Conversely, other research suggests it may reduce adipogenic potential while enhancing osteogenic and chondrogenic differentiation.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of Asc-2P on MSC proliferation and differentiation as reported in various studies.

Table 1: Effect of this compound on MSC Proliferation

| MSC Source | Concentration | Observation | Reference |

| Human Bone Marrow | 250 µM | Highest proliferation rate observed. | [1][14] |

| Human Bone Marrow | 500 µM | Hindered proliferation compared to 250 µM. | [1][14] |

| Human Adipose Tissue | 50 µg/mL | Highest cell yield observed. | [15][16] |

| Human Adipose Tissue | 100 µg/mL | Decreased cell yield compared to 50 µg/mL. | [16] |

| Bovine Adipose Tissue | Not Specified | Increased proliferation. | [17] |

Table 2: Role of this compound in MSC Differentiation

| Differentiation Lineage | MSC Source | Concentration | Key Findings | Reference |

| Osteogenesis | Human Bone Marrow | 50 µg/mL | Standard component of osteogenic media, promotes mineralization. | [8] |

| Osteogenesis | Human Adipose Tissue | 50 µg/mL | Standard component of osteogenic media. | [18] |

| Osteogenesis | Rat Bone Marrow | Not Specified | Upregulation of osteogenic markers. | [9] |

| Chondrogenesis | Human Adipose Tissue | 100 µg/mL | Optimal concentration for chondrogenic differentiation, increased GAG content and Type II collagen. | [10] |

| Chondrogenesis | Human MSCs | 250 µg/mL | Increased wet weight of cartilage-like cell sheets. | [11] |

| Adipogenesis | Rat Bone Marrow | Not Specified | Up to 8-fold increase in adipogenic markers when added during propagation. | [12] |

| Adipogenesis | Human Exfoliated Deciduous Tooth (SHEDs) | Not Specified | Reduced adipogenic differentiation potential. | [13] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound salt hydrate (B1144303) (Cell Culture Grade)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm)

-

Pipettes and sterile tips

Procedure:

-

Reconstitution: Aseptically weigh the desired amount of Asc-2P powder. Reconstitute the powder in sterile PBS or cell culture grade water to create a stock solution. A common stock concentration is 100 mM.

-

Dissolution: Gently vortex the solution until the powder is completely dissolved.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[18]

Protocol 2: Supplementation of MSC Culture Medium for Proliferation

Materials:

-

Complete MSC culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Prepared sterile Asc-2P stock solution

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the Asc-2P stock solution at room temperature.

-

Dilution: Dilute the stock solution into the complete MSC culture medium to achieve the desired final concentration. For enhanced proliferation, a final concentration of 250 µM is often effective.[1][14]

-

Cell Seeding and Culture: Seed MSCs at a recommended density and culture in the Asc-2P supplemented medium.

-

Medium Change: Replace the medium every 2-3 days with fresh Asc-2P supplemented medium.

-

Monitoring: Monitor cell proliferation using standard methods such as cell counting with a hemocytometer or MTT assays.[2]

Protocol 3: Induction of Osteogenic Differentiation

Materials:

-

MSC expansion medium

-

Osteogenic induction medium:

-

DMEM (High Glucose)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µg/mL L-Ascorbic acid 2-phosphate (or equivalent molar concentration)

-

Procedure:

-

Cell Seeding: Plate MSCs in a suitable culture vessel and allow them to reach 70-80% confluency in expansion medium.

-

Induction: Aspirate the expansion medium and replace it with the osteogenic induction medium containing Asc-2P.

-

Culture and Maintenance: Culture the cells for 14-21 days, changing the osteogenic induction medium every 2-3 days.

-

Assessment of Differentiation: Evaluate osteogenic differentiation by:

Protocol 4: Induction of Chondrogenic Differentiation

Materials:

-

MSC expansion medium

-

Chondrogenic induction medium:

-

DMEM (High Glucose)

-

1% ITS+ Premix

-